3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-14-7-3-4-8-15(14)17-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQTDNZHJMTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-ethylphenoxy)ethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of piperidine derivatives with biological systems.
Industry: It can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups: Chlorine and trifluoromethyl substituents (e.g., in 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl and 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl) increase electrophilicity, enhancing binding to electron-rich biological targets like enzymes or receptors .
- Positional Isomerism : Piperidine substitution at C3 (target compound) versus C4 (e.g., 4-[2-(3-Chlorophenyl)ethyl]piperidine HCl) may alter receptor selectivity due to spatial orientation differences .
Biological Activity
3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, is believed to interact with various biological targets, making it a subject of interest in drug development and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring substituted with an ethylphenoxy group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClNO |
| Molecular Weight | 273.81 g/mol |
| CAS Number | 1220037-12-6 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is hypothesized that this compound may function as a modulator of neurotransmitter systems, potentially affecting pathways related to mood regulation, pain perception, and cognitive functions.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing their activity.
- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic pathways, thereby altering physiological responses.
Biological Activity and Research Findings
The following summarizes key findings from various studies regarding the biological activity of this compound:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin levels in the brain.
- Analgesic Properties : Research indicates potential analgesic effects, possibly through interaction with opioid receptors. This could make the compound a candidate for pain management therapies.
- Neuroprotective Effects : Some studies have suggested that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Depression Models : In a controlled study using rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility time in forced swim tests.
- Pain Response Evaluation : Another study assessed the analgesic properties through tail-flick and hot plate tests. Results showed a marked increase in pain threshold following administration of the compound, indicating its potential as an analgesic agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride | Moderate antidepressant effects | Similar structure, different halogen substitution |
| 4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride | Stronger receptor affinity | More potent but different side effects |
Q & A
Q. What are the standard synthetic routes for 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride, and how can intermediates be purified?
The synthesis typically involves two stages: (1) formation of the piperidine core and (2) introduction of the ethylphenoxyethyl moiety. For example, the piperidine ring may be synthesized via hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas, followed by ethoxylation with 2-ethylphenol using nucleophilic substitution (SN2) conditions. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions on the piperidine ring and ethylphenoxy group.
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
- HPLC for purity assessment (>95% typically required).
Challenges include distinguishing stereoisomers (if present) and resolving overlapping signals in aromatic regions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage: Maintain at 2–8°C in a dry, inert atmosphere to prevent hydrolysis or degradation .
- PPE: Use nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Q. How can researchers design preliminary assays to evaluate its biological activity?
Initial screens may include:
- Receptor binding assays (e.g., GPCR targets common to piperidine derivatives).
- Enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase), using fluorometric or colorimetric substrates.
Dose-response curves (1 nM–100 µM) and positive controls (e.g., known inhibitors) are critical for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DOE): Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity).
- Computational modeling: Density Functional Theory (DFT) predicts transition states and identifies rate-limiting steps. For example, ethoxylation efficiency may depend on solvent dielectric constants (e.g., DMF vs. THF) .
Q. What advanced analytical strategies resolve discrepancies in purity or stability data?
Q. How should conflicting data on physicochemical properties (e.g., solubility) be addressed?
Q. What computational tools aid in structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina): Predict binding affinities to targets like sigma-1 receptors.
- QSAR models: Use descriptors (logP, polar surface area) to correlate substituent effects with activity. Modifying the ethylphenoxy group’s position may enhance lipophilicity and blood-brain barrier penetration .
Q. How can degradation pathways be mechanistically studied under physiological conditions?
- LC-UV/ESI-MS: Monitor hydrolysis products (e.g., free piperidine or phenolic derivatives) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
- Isotope labeling: Track ¹³C or ²H in the ethylphenoxy group to elucidate cleavage sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
